3,4,5-Trichloropyridine

Catalog No.
S799473
CAS No.
33216-52-3
M.F
C5H2Cl3N
M. Wt
182.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trichloropyridine

CAS Number

33216-52-3

Product Name

3,4,5-Trichloropyridine

IUPAC Name

3,4,5-trichloropyridine

Molecular Formula

C5H2Cl3N

Molecular Weight

182.43 g/mol

InChI

InChI=1S/C5H2Cl3N/c6-3-1-9-2-4(7)5(3)8/h1-2H

InChI Key

KKWRVUBDCJQHBZ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Cl)Cl)Cl

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)Cl

3,4,5-Trichloropyridine is an organic compound characterized by its molecular formula C₅H₂Cl₃N and a molecular weight of 182.43 g/mol. It is a derivative of pyridine, featuring three chlorine substituents at the 3, 4, and 5 positions of the pyridine ring. This compound appears as a solid at room temperature and is known for its strong odor and high reactivity due to the presence of multiple halogen atoms. The unique structure of 3,4,5-trichloropyridine contributes to its diverse applications in various fields, including pharmaceuticals and agrochemicals .

Typical for chlorinated aromatic compounds. These include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as hydrolysis or with amines.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich aromatic ring.
  • Reduction Reactions: The chlorinated positions can be reduced to form less chlorinated derivatives or other functional groups.

The specific reaction pathways depend on the conditions and reagents used, which can lead to a variety of products with different functional groups .

3,4,5-Trichloropyridine can be synthesized through several methods:

  • Chlorination of Pyridine: A common method involves the chlorination of pyridine using chlorine gas or chlorinating agents under controlled conditions.
  • Substitution Reactions: Starting from less chlorinated pyridine derivatives, further chlorination can be achieved through nucleophilic substitution processes.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps where intermediates are formed and subsequently chlorinated.

These synthesis methods allow for the production of 3,4,5-trichloropyridine with varying degrees of purity and yield .

3,4,5-Trichloropyridine finds applications in several areas:

  • Pharmaceuticals: Used as a building block in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: Employed in the formulation of herbicides and pesticides due to its biological activity.
  • Chemical Research: Serves as an intermediate in organic synthesis for developing new chemical entities.

Its versatility makes it a valuable compound in both industrial and research settings .

Several compounds share structural similarities with 3,4,5-trichloropyridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,3-DichloropyridineTwo chlorine substituentsLower halogenation leads to different reactivity
2-Chloro-5-fluoropyridineOne chlorine and one fluorineFluorine substitution alters electronic properties
3-ChloropyridineOne chlorine substituentLess reactive than trichlorinated derivatives

Uniqueness of 3,4,5-Trichloropyridine:
The presence of three chlorine atoms at adjacent positions significantly enhances the compound's reactivity compared to its less halogenated counterparts. This unique substitution pattern allows for specific interactions in biological systems and contributes to its effectiveness as an agrochemical agent .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4,5-Trichloropyridine

Dates

Last modified: 08-15-2023

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